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Compound of Interest

Compound Name: SB-612111

Cat. No.: B1244008

These application notes provide a comprehensive overview of the use of SB-612111, a
selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, for the
investigation and blockade of hyperphagia, particularly palatable food-induced binge eating.
The protocols and data presented are intended for researchers, scientists, and drug
development professionals working in the fields of neuroscience, pharmacology, and metabolic
disorders.

Introduction

Nociceptin/Orphanin FQ (N/OFQ) is a neuropeptide that, upon binding to its cognate NOP
receptor, stimulates food intake.[1] Overexpression or central administration of N/OFQ can
induce hyperphagia, an excessive consumption of food.[2][3] The N/OFQ-NOP receptor system
is therefore a promising target for the development of therapeutics to manage eating disorders
characterized by hyperphagia, such as binge-eating disorder.[4]

SB-612111 is a potent and selective non-peptide antagonist of the NOP receptor.[5][6] It has
been demonstrated to effectively block hyperphagia induced by both exogenous N/OFQ
administration and palatability-driven binge eating, without affecting normal chow intake or
food-deprivation-induced hyperphagia.[6][7] This selectivity makes SB-612111 a valuable
pharmacological tool for dissecting the role of the N/OFQ system in feeding behaviors and for
evaluating the therapeutic potential of NOP receptor antagonism.
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The following tables summarize the quantitative data from key studies investigating the effects

of SB-612111 on food intake.

Table 1: Effect of SB-612111 on High-Fat Diet (HFD) Binge Intake in Mice[7]

Binge Intake

Animal Model Treatment Group Dose (mgl/kg, i.p.) Reduction (vs.
Vehicle)

Male C57BL/6J Mice o

) SB-612111 1 No significant effect

(Intermittent HFD)

SB-612111 3 Significant reduction

SB-612111 10 ~40% reduction

Female C57BL/6J

Mice (Intermittent SB-612111 1 No significant effect

HFD)

SB-612111 3 Significant reduction

SB-612111 10 >20% reduction

Table 2: Effect of SB-612111 on Total 24-Hour Food Intake in Mice[7]
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Effect on Total 24-

Animal Model Treatment Group Dose (mglkg, i.p.)
Hour Intake
Male C57BL/6J Mice o
) SB-612111 1,3,10 No significant effect

(Intermittent HFD)
Female C57BL/6J
Mice (Intermittent SB-612111 1,3,10 No significant effect
HFD)
Male C57BL/6J Mice o

) SB-612111 1,3,10 No significant effect
(Continuous HFD)
Female C57BL/6J
Mice (Continuous SB-612111 1,3,10 No significant effect

HFD)

Table 3: In Vitro and In Vivo Antagonist Potency of SB-612111[5][6]

Assay Parameter Value

CHO(hNOP) cell membrane

o Ki (nM) 0.33
binding
GTPy[35S] binding in
VI33S] 9 pKB 9.70
CHO(hNOP) membranes
cAMP accumulation in
pKB 8.63
CHO(hNOP) cells
Blockade of i.c.v. N/OFQ- ) )
Effective Dose (mg/kg, i.p.) 1

induced hyperphagia (mice)

Experimental Protocols
Protocol 1: Induction of Palatability-Induced
Hyperphagia (Binge Eating Model)

This protocol describes the establishment of a binge-eating phenotype in mice through
intermittent access to a high-fat diet (HFD), a model that has been shown to be sensitive to

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17329552/
https://pubmed.ncbi.nlm.nih.gov/17329551/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

NOP receptor antagonism.[2][7]

Materials:

C57BL/6J mice (male and female)

Standard laboratory chow

High-fat diet (HFD; e.g., 60% kcal from fat)

Animal caging with wire floor inserts for food intake measurement

Procedure:

Acclimation: House mice individually and allow them to acclimate to the housing conditions
for at least one week with ad libitum access to standard chow and water.

Group Assignment: Divide mice into two groups:

o Continuous HFD (C-HFD) group: Continuous access to both standard chow and HFD.

o Intermittent HFD (I-HFD) group: Continuous access to standard chow, with HFD provided
for a limited period each day.

Intermittent Access Schedule: For the I-HFD group, provide access to the HFD for a 1-hour
period at the same time each day (e.g., at the beginning of the dark cycle).

Habituation: Continue this schedule for a minimum of two weeks to allow for the
development of a stable binge-eating phenotype in the I-HFD group, characterized by
significantly higher HFD consumption during the access period compared to the C-HFD

group.

Food Intake Measurement: Measure the amount of HFD and chow consumed daily for both
groups. For the I-HFD group, specifically measure HFD intake during the 1-hour access
period.
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Protocol 2: Administration of SB-612111 to Block
Hyperphagia

This protocol details the administration of SB-612111 to assess its effect on HFD binge eating.

Materials:

SB-612111 hydrochloride
Vehicle solution (e.g., saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline)
Mice with established binge-eating behavior (from Protocol 1)

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

Drug Preparation: Prepare solutions of SB-612111 in the chosen vehicle at the desired
concentrations (e.g., 0.1, 1, 3, and 10 mg/mL for a 10 mL/kg injection volume).

Baseline Measurement: Establish a stable baseline of HFD binge intake in the I-HFD mice
over several days before drug administration.

Drug Administration: 30 minutes prior to the scheduled 1-hour HFD access period,
administer SB-612111 or vehicle via intraperitoneal (i.p.) injection. A within-subjects design
where each animal receives all treatments in a counterbalanced order is recommended.

Binge Intake Measurement: Measure the amount of HFD consumed during the 1-hour
access period following the injection.

Total Food Intake Measurement: Measure the total chow and HFD intake over the 24-hour
period following the injection to assess for non-specific anorectic effects.

Data Analysis: Analyze the data using appropriate statistical methods (e.g., repeated
measures ANOVA) to compare the effects of different doses of SB-612111 to vehicle on
binge intake and total 24-hour food intake.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Visualizations
Signaling Pathway

Cell Membrane

Extracellular Space
Intracellular Space

Binds & Activate: Activates | Inhibits Leads to _
NOP Receptor Adenylate Cyclase 1 cCAMP  SElEEEEEEls Hyperphagia

@ Binds & Blocks

Click to download full resolution via product page

Caption: N/OFQ signaling pathway and SB-612111 antagonism.

Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1244008?utm_src=pdf-body-img
https://www.benchchem.com/product/b1244008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Animal Model Setup

1. Mouse Acclimation

!

2. Group Assignment
(C-HFD vs. I-HFD)

!

3. Intermittent HFD Access
(2 weeks)

4. Baseline Binge
Intake Measurement
5. SB-612111/Vehicle

Injection (i.p.)
6. 1-hour HFD Access

7. Measure Binge Intake

8. Measure 24h Total Intake
9. Statistical Analysis

Click to download full resolution via product page

Caption: Workflow for assessing SB-612111's effect on hyperphagia.
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Caption: Logical model of SB-612111's selective action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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